3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine
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Overview
Description
3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzyl hydrazine structure. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine typically involves the reaction of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical reactions and formulations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used as a stabilizer in polymers and other industrial products to prevent degradation caused by oxidation.
Mechanism of Action
The mechanism of action of 3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,5-DI-Tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine.
3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Another antioxidant compound with similar structural features.
3,5-DI-Tert-butyl-4-hydroxybenzyl alcohol: Known for its antioxidant properties and used in various applications.
Uniqueness
This compound is unique due to its specific hydrazine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
6392-47-8 |
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Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C15H26N2O/c1-14(2,3)11-7-10(9-17-16)8-12(13(11)18)15(4,5)6/h7-8,17-18H,9,16H2,1-6H3 |
InChI Key |
IASJHJLPUUPIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNN |
Origin of Product |
United States |
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